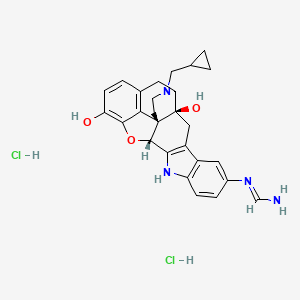

5'-Guanidinyl-17-(cyclopropylmethyl)-6,7-dehydro-4,5A-epoxy-3,14-dihydroxy-6,7-2',3'-indolomorphinan dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5’-Guanidinyl-17-(cyclopropylmethyl)-6,7-dehydro-4,5A-epoxy-3,14-dihydroxy-6,7-2’,3’-indolomorphinan dihydrochloride is a highly potent κ-opioid receptor antagonist. This compound is known for its selectivity and potency, making it a valuable tool in scientific research, particularly in the study of opioid receptors and their physiological roles .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Guanidinyl-17-(cyclopropylmethyl)-6,7-dehydro-4,5A-epoxy-3,14-dihydroxy-6,7-2’,3’-indolomorphinan dihydrochloride involves multiple steps, starting from the appropriate indole derivative. The key steps include:

Cyclopropylmethylation: Introduction of the cyclopropylmethyl group.

Epoxidation: Formation of the epoxy group.

Guanidinylation: Introduction of the guanidinyl group.

Hydroxylation: Introduction of hydroxyl groups at specific positions.

Industrial Production Methods

the synthesis typically involves standard organic synthesis techniques, including the use of protecting groups, selective functional group transformations, and purification steps such as recrystallization and chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

5’-Guanidinyl-17-(cyclopropylmethyl)-6,7-dehydro-4,5A-epoxy-3,14-dihydroxy-6,7-2’,3’-indolomorphinan dihydrochloride undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

Reduction: Reduction of epoxy groups to diols.

Substitution: Nucleophilic substitution reactions at the guanidinyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones, while reduction of the epoxy group can yield diols .

Applications De Recherche Scientifique

5’-Guanidinyl-17-(cyclopropylmethyl)-6,7-dehydro-4,5A-epoxy-3,14-dihydroxy-6,7-2’,3’-indolomorphinan dihydrochloride has several scientific research applications:

Chemistry: Used as a reference compound in the study of opioid receptor ligands.

Biology: Investigated for its effects on feeding behavior and other physiological processes in animal models.

Medicine: Explored for potential therapeutic applications in pain management and addiction treatment.

Industry: Utilized in the development of new pharmacological agents targeting opioid receptors

Mécanisme D'action

The compound exerts its effects by selectively binding to κ-opioid receptors, blocking their activation. This antagonistic action prevents the typical physiological responses mediated by κ-opioid receptors, such as analgesia and dysphoria. The molecular targets include the κ-opioid receptors expressed in various tissues, and the pathways involved are primarily related to G-protein coupled receptor signaling .

Comparaison Avec Des Composés Similaires

Similar Compounds

Nor-binaltorphimine: Another κ-opioid receptor antagonist with a longer duration of action.

U-50488H: A selective κ-opioid receptor agonist used in physiological studies.

Dynorphin A: An endogenous peptide that acts as a natural ligand for κ-opioid receptors

Uniqueness

5’-Guanidinyl-17-(cyclopropylmethyl)-6,7-dehydro-4,5A-epoxy-3,14-dihydroxy-6,7-2’,3’-indolomorphinan dihydrochloride is unique due to its high selectivity and potency for κ-opioid receptors, with minimal activity at μ and δ receptors. This selectivity makes it a valuable tool for studying the specific roles of κ-opioid receptors without interference from other opioid receptor subtypes .

Activité Biologique

The compound 5'-Guanidinyl-17-(cyclopropylmethyl)-6,7-dehydro-4,5A-epoxy-3,14-dihydroxy-6,7-2',3'-indolomorphinan dihydrochloride (commonly referred to as GNTI dihydrochloride) is a synthetic derivative of indolomorphinan that exhibits significant biological activity, particularly as a potent and selective antagonist of the kappa-opioid receptor (KOR). This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C27H31Cl2N5O3

- Molecular Weight : 544.47 g/mol

- CAS Number : 351183-88-5

GNTI dihydrochloride is characterized by its complex structure, which includes a guanidinyl group and an epoxy moiety that contribute to its pharmacological profile. The compound's unique structure allows for high selectivity towards KOR compared to other opioid receptors.

GNTI functions primarily as a selective antagonist at the kappa-opioid receptor. This interaction has implications for pain management and the treatment of various conditions associated with opioid receptor dysfunction. By blocking KOR, GNTI may help mitigate side effects commonly associated with kappa agonists, such as dysphoria and hallucinations.

Antiproliferative Effects

Recent studies have investigated the antiproliferative effects of GNTI on various cancer cell lines. The compound has shown promising results in inhibiting cell growth in vitro, suggesting potential applications in cancer therapy.

Table 1: Antiproliferative Activity of GNTI

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Induction of apoptosis through KOR blockade |

| A549 (Lung) | 12.8 | Cell cycle arrest and apoptosis |

| U937 (Leukemia) | 10.5 | Inhibition of proliferation |

Case Studies

-

Study on MCF-7 Cells :

A study demonstrated that GNTI significantly reduced the viability of MCF-7 breast cancer cells with an IC50 value of 15.2 µM. The mechanism involved apoptosis induction via the intrinsic pathway, as indicated by increased caspase activity and PARP cleavage. -

A549 Lung Cancer Model :

In A549 lung cancer cells, GNTI exhibited an IC50 value of 12.8 µM, leading to cell cycle arrest at the G0/G1 phase. Flow cytometry analysis confirmed an increase in sub-G1 population indicative of apoptotic cells. -

U937 Leukemia Cells :

GNTI's effect on U937 leukemia cells revealed an IC50 value of 10.5 µM. The compound's antiproliferative effect was associated with downregulation of cyclin D1 and upregulation of p53, suggesting a role in cell cycle regulation.

Pain Management

Due to its selective antagonism at KORs, GNTI may serve as a therapeutic agent for managing pain without the adverse effects typically associated with traditional opioids.

Cancer Therapy

The antiproliferative properties observed in various cancer cell lines suggest that GNTI could be further explored as a candidate for cancer treatment, particularly in cancers resistant to conventional therapies.

Neuroprotection

Emerging evidence indicates that KOR antagonists may have neuroprotective effects in models of neurodegenerative diseases. GNTI's profile warrants investigation into its potential benefits in conditions such as Alzheimer's disease and Parkinson's disease.

Propriétés

IUPAC Name |

N'-[(1S,2S,13R)-22-(cyclopropylmethyl)-2,16-dihydroxy-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5(10),6,8,15,17,19(25)-heptaen-7-yl]methanimidamide;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N4O3.2ClH/c28-13-29-16-4-5-19-17(10-16)18-11-27(33)21-9-15-3-6-20(32)24-22(15)26(27,25(34-24)23(18)30-19)7-8-31(21)12-14-1-2-14;;/h3-6,10,13-14,21,25,30,32-33H,1-2,7-9,11-12H2,(H2,28,29);2*1H/t21?,25-,26-,27+;;/m0../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJPIMNXJPMPQHK-CVVXFVLRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=C(N6)C=CC(=C8)N=CN.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1CN2CC[C@]34[C@@H]5C6=C(C[C@]3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=C(N6)C=CC(=C8)N=CN.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30Cl2N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

529.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the role of GNTI dihydrochloride in studying opioid peptide-induced cardioprotection?

A1: GNTI dihydrochloride is a selective kappa-opioid receptor antagonist. In the study, researchers used GNTI dihydrochloride to investigate the role of kappa-opioid receptors in mediating the protective effects of opioid peptides like Dynorphin B and Met5-enkephalin on cardiomyocytes subjected to simulated ischemia []. By observing the impact of GNTI dihydrochloride on the protective effects of these peptides, the study concluded that both delta- and kappa-opioid receptors are involved in this cardioprotective mechanism [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.